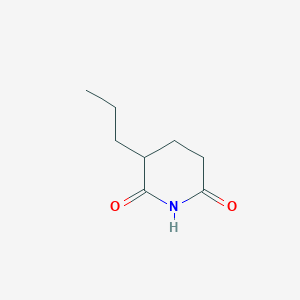

3-Propylpiperidine-2,6-dione

Description

Significance of the Piperidine-2,6-dione Core in Heterocyclic Chemistry

The piperidine-2,6-dione scaffold is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundational structure for a wide array of biologically active molecules. researchgate.net Its rigid, yet conformable, cyclic structure provides a template for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. The presence of the imide functionality and two carbonyl groups allows for a variety of chemical modifications, including N-alkylation and substitution at the carbon atoms of the ring. nih.govresearchgate.net This chemical tractability makes the piperidine-2,6-dione core an attractive starting point for the synthesis of diverse compound libraries in drug discovery programs.

Overview of Substituted Piperidine-2,6-dione Research

Research into substituted piperidine-2,6-diones is extensive, with a primary focus on exploring how different substituents at various positions on the ring influence the molecule's properties and biological activity. mdpi.com The substitution pattern can dramatically alter the compound's lipophilicity, solubility, and steric profile, thereby affecting its pharmacokinetic and pharmacodynamic characteristics.

Common synthetic strategies for introducing substituents onto the piperidine-2,6-dione ring include Michael addition reactions and catalytic alkylations. rscf.ruresearchgate.netthieme-connect.com For instance, the Michael addition of nucleophiles to α,β-unsaturated glutarimide (B196013) precursors is a widely used method for introducing substituents at the 3-position. rscf.ruthieme-connect.com Catalytic methods, including those employing transition metals like palladium, have also been developed for the asymmetric synthesis of chiral substituted piperidine-2,6-diones. rsc.org

The following table provides examples of substituted piperidine-2,6-dione derivatives and their areas of research interest:

| Compound Name | Substituent(s) | Area of Research Interest |

| 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione | 3-Ethyl, 3-(4-pyridyl) | Aromatase inhibition |

| 1-Alkyl-3-ethyl-3-(4-pyridyl)piperidine-2,6-diones | 1-Alkyl, 3-Ethyl, 3-(4-pyridyl) | Aromatase inhibition |

| 3-Phenylpiperidine-2,6-dione derivatives | 3-Phenyl and various N-alkyl groups | Antiviral and antimicrobial activity |

| 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione | Complex substituents at N-1 and C-4 | Antipsychotic activity |

Specific Focus on 3-Propylpiperidine-2,6-dione: Research Avenues and Challenges

This compound is a specific derivative of the piperidine-2,6-dione scaffold where a propyl group is attached to the third carbon atom of the ring. While research on this particular compound is not as extensive as that on some of its more complex counterparts, it serves as a valuable model for understanding the impact of simple alkyl substitution on the properties of the glutarimide core.

Research Avenues:

The primary research avenues for this compound likely revolve around its use as a building block in organic synthesis. Its synthesis can be envisioned through established methods for 3-alkyl substitution, such as the Michael addition of a propyl nucleophile to a suitable glutarimide precursor. A patent has described the preparation of a related compound, 3-(3-nitrophthalimido)-3-propylpiperidine-2,6-dione, from α-amino-α-propylglutarimide hydrochloride, indicating that 3-propyl-substituted glutarimide derivatives are synthetically accessible.

Furthermore, this compound can serve as a precursor for more complex molecules. The presence of the secondary amine in the ring allows for N-alkylation to introduce further diversity. The propyl group itself can also be a site for further functionalization, although this is less common. The primary research applications would likely be in the synthesis of novel compounds for biological screening, leveraging the established importance of the piperidine-2,6-dione scaffold.

Challenges:

A significant challenge in the study of this compound, and 3-substituted piperidines in general, is the control of stereochemistry. nih.govacs.org The introduction of the propyl group at the C3 position creates a chiral center, meaning the compound can exist as two enantiomers. The synthesis of a single enantiomer, which is often crucial for specific biological activity, requires stereoselective synthetic methods. Developing such methods that are both efficient and scalable can be a considerable challenge.

Another challenge is the limited detailed characterization and reporting of specific research findings for this simple derivative in publicly available literature. While general synthetic methods are known, specific reaction conditions, yields, and spectroscopic data for this compound are not widely documented, which can hinder further research and development.

Below is a data table summarizing the known properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | This compound |

| SMILES | CCCC1CCC(=O)NC1=O |

An in-depth examination of the synthetic methodologies for producing this compound and its related analogues reveals a variety of strategic approaches. These methods focus on both the formation of the core heterocyclic ring and the precise installation of the C3-propyl substituent.

Structure

3D Structure

Properties

IUPAC Name |

3-propylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h6H,2-5H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKNKVHSXORHEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 3 Propylpiperidine 2,6 Dione and Its Derivatives

Reactions Involving the Imide Functionality

The imide group in 3-propylpiperidine-2,6-dione contains two carbonyl carbons and a nitrogen atom, making it susceptible to various nucleophilic reactions and modifications at the nitrogen atom.

N-Alkylation and N-Acylation: The nitrogen atom of the imide can be alkylated or acylated to introduce a range of substituents. The N-alkylation of similar glutarimide (B196013) derivatives has been achieved by heating with alkyl halides, such as alkyl bromides or iodides, in the presence of a base like caesium carbonate, affording the corresponding N-alkyl derivatives in good yields google.com. This reaction allows for the introduction of various alkyl or fluoroalkyl groups to the piperidine (B6355638) ring's nitrogen atom google.com. Similarly, N-acylation can be performed to introduce acyl groups, which can influence the compound's electronic properties and reactivity. N-acyl-glutarimides are particularly reactive precursors for N–C(O) bond cross-coupling reactions due to the ground-state destabilization of the amide bond acs.org.

Hydrolysis: The imide functionality can undergo hydrolysis under both acidic and basic conditions, leading to the opening of the piperidine ring. This reaction typically involves the nucleophilic attack of water or hydroxide (B78521) ions on one of the carbonyl carbons viu.calibretexts.org. Basic hydrolysis of amides and imides generally proceeds via an addition-elimination mechanism, where a hydroxide ion attacks the carbonyl group to form a tetrahedral intermediate, which then collapses to yield the ring-opened product, a carboxylate salt viu.calibretexts.orgarkat-usa.org. Acid-catalyzed hydrolysis also proceeds through nucleophilic attack by water on the protonated carbonyl group, leading to the corresponding dicarboxylic acid and ammonia (B1221849) or an amine salt libretexts.org. The rate of hydrolysis can be influenced by steric hindrance and the electronic nature of substituents on the ring acs.orgviu.ca.

Reduction: The carbonyl groups of the imide can be reduced using complex metal hydrides like lithium aluminum hydride (LiAlH₄) chem-station.comyoutube.comresearchgate.netorganicchemistrydata.orgslideshare.net. LiAlH₄ is a powerful reducing agent capable of reducing amides and imides to the corresponding amines youtube.comorganicchemistrydata.org. The reduction of both carbonyl groups in this compound would be expected to yield 3-propylpiperidine. The reactivity of complex metal hydrides can be modulated by using sterically hindered reagents or by modifying the reaction conditions to achieve selective reduction of one carbonyl group chem-station.comresearchgate.netslideshare.net.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Cs₂CO₃, heat | N-Alkyl-3-propylpiperidine-2,6-dione |

| Hydrolysis (Basic) | Strong base (e.g., NaOH, KOH), heat | Ring-opened dicarboxylate salt |

| Hydrolysis (Acidic) | Strong acid (e.g., HCl, H₂SO₄), heat, excess water | Ring-opened dicarboxylic acid and ammonium (B1175870) salt |

| Reduction | Lithium aluminum hydride (LiAlH₄), ether solvent | 3-Propylpiperidine |

Transformations at the Propyl Side Chain

The propyl side chain at the 3-position of the piperidine ring offers another site for chemical modification, allowing for the introduction of further functionality.

Oxidation: The propyl side chain can be oxidized, particularly at the benzylic-like position if an activating group were present, though direct oxidation of the alkyl chain is also possible under strong conditions. While specific studies on this compound are not prevalent, general methods for the oxidation of alkyl side chains on heterocyclic rings can be considered. Strong oxidizing agents could potentially oxidize the propyl group, although this might also affect the piperidine ring itself iosrjournals.orgiosrjournals.org.

Halogenation: Free-radical halogenation is a common method for introducing halogen atoms onto an alkyl chain wikipedia.orgyoutube.comlibretexts.org. This reaction typically proceeds via a free-radical chain mechanism initiated by UV light or a radical initiator wikipedia.orglibretexts.org. The reaction of this compound with a halogen, such as chlorine or bromine, under these conditions would likely lead to a mixture of halogenated products at various positions along the propyl chain, with selectivity being influenced by the stability of the resulting radical intermediates wikipedia.orgyoutube.com.

Functionalization: The propyl side chain can be further functionalized to introduce other chemical groups. This could involve initial halogenation followed by nucleophilic substitution reactions to introduce functionalities such as hydroxyl, amino, or cyano groups. Such transformations would significantly expand the chemical diversity of derivatives obtainable from this compound.

| Reaction Type | Reagents and Conditions | Potential Product Type |

| Oxidation | Strong oxidizing agents | Carboxylic acid or ketone on the side chain |

| Free-Radical Halogenation | Halogen (Cl₂, Br₂), UV light or radical initiator | Halogenated propyl side chain |

| Further Functionalization | Nucleophiles (e.g., OH⁻, NH₃, CN⁻) on halogenated derivative | Functionalized propyl side chain |

Electrophilic and Nucleophilic Reactions of the Piperidine Ring

The piperidine-2,6-dione ring itself exhibits specific reactivity patterns due to the presence of the two electron-withdrawing carbonyl groups.

Electrophilic Reactions: The electron-withdrawing nature of the two carbonyl groups deactivates the piperidine ring towards electrophilic attack. The carbon atoms of the ring are generally not electron-rich enough to react with typical electrophiles.

Nucleophilic Reactions: The carbonyl carbons of the imide functionality are highly electrophilic and are the primary sites for nucleophilic attack academie-sciences.fr. As discussed under the imide functionality, nucleophiles will readily add to these carbonyls, often leading to ring-opening. Nucleophilic substitution at other positions on the ring is less common unless a suitable leaving group is present. For instance, nucleophilic substitution reactions have been investigated for 2-methoxy- and 2-acyloxypiperidines, where the alkoxy or acyloxy group acts as a leaving group researchgate.net.

Polymerization and Oligomerization Reactions

Derivatives of this compound can be designed to undergo polymerization or oligomerization, leading to the formation of novel polymers.

Hydrolytic Polycondensation of N-silylpropyl Derivatives: N-alkylation of this compound with a trialkoxysilylpropyl group would yield a monomer suitable for hydrolytic polycondensation. The synthesis of related compounds, such as 1-[3-(silsesquioxanyl)propyl]piperidine-2,6-dione, has been reported, indicating the feasibility of preparing such N-functionalized monomers researchgate.net. The hydrolysis of the trialkoxysilyl groups would generate reactive silanol (B1196071) intermediates, which could then undergo condensation to form polysilsesquioxanes with pendant this compound side chains.

Ring-Opening Polymerization (ROP): While six-membered rings are generally considered strain-free and less prone to ring-opening polymerization compared to smaller rings, ROP can sometimes be achieved, particularly with the use of suitable catalysts mdpi.com. The ring-opening polymerization of related six-membered heterocyclic monomers like morpholine-2,5-diones has been demonstrated to produce biodegradable polymers nih.govresearchgate.net. Although less likely for the robust piperidine-2,6-dione ring, under specific catalytic conditions, ROP of this compound could potentially lead to the formation of polyamides.

| Polymerization Type | Monomer Type | Polymer Structure |

| Hydrolytic Polycondensation | N-(3-trialkoxysilylpropyl)-3-propylpiperidine-2,6-dione | Polysilsesquioxane with pendant piperidine-2,6-dione units |

| Ring-Opening Polymerization | This compound | Polyamide |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, bond lengths, bond angles, and stereochemistry. For a chiral molecule such as 3-propylpiperidine-2,6-dione, single-crystal X-ray diffraction is the gold standard for assigning the absolute configuration of its stereocenter.

While specific crystallographic data for this compound is not widely available in the current body of scientific literature, the application of this technique would yield invaluable information. A typical crystallographic study would involve growing a single, high-quality crystal of the compound and exposing it to a focused beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

The expected data from such an analysis would be presented in a crystallographic information file (CIF), containing details about the crystal system, space group, unit cell dimensions, and atomic coordinates. This information would definitively establish the solid-state conformation of the piperidine-2,6-dione ring and the orientation of the propyl substituent.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 821.5 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.25 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment.

Chromatographic Techniques for Purity and Isomer Separation

Chromatography is an essential tool for the purification and analysis of chemical compounds. For this compound, various chromatographic methods are employed to assess its purity, separate it from reaction byproducts, and resolve its enantiomers.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and assessing the purity of a sample. A spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system and can be used for identification.

High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides higher resolution and quantitative analysis. For a non-polar compound like this compound, reverse-phase HPLC is often used, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

Chiral Chromatography is a specialized form of HPLC used for the separation of enantiomers. This is particularly relevant for this compound, which possesses a chiral center at the 3-position. Chiral stationary phases (CSPs) are used to create a chiral environment where the two enantiomers interact differently, leading to their separation. The separation of similar piperidine-2,6-dione drugs has been achieved using such techniques. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying the components of a mixture by providing both retention time and mass-to-charge ratio (m/z) data. This is crucial for confirming the identity of this compound and detecting any impurities.

Table 2: Illustrative Chromatographic Conditions for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase | Detection |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl acetate/Hexane (1:1) | UV (254 nm) |

| Reverse-Phase HPLC | C18 (5 µm, 4.6 x 150 mm) | Acetonitrile/Water (gradient) | UV (210 nm) |

| Chiral HPLC | Chiral stationary phase (e.g., polysaccharide-based) | Hexane/Isopropanol (90:10) | UV (220 nm) |

| LC-MS | C18 (3.5 µm, 2.1 x 100 mm) | 0.1% Formic acid in Acetonitrile/Water (gradient) | ESI-MS |

Note: The conditions presented in this table are illustrative and may require optimization for specific applications.

Spectroscopic Insights into Conformational Preferences

The piperidine-2,6-dione ring is not planar and can adopt several conformations, with the chair conformation generally being the most stable. The presence of the propyl group at the 3-position influences the conformational equilibrium of the ring. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide detailed insights into these conformational preferences in solution.

In a chair conformation, the substituents on the ring can be either axial or equatorial. For this compound, the propyl group will preferentially occupy the equatorial position to minimize steric hindrance. This preference can be confirmed by analyzing the coupling constants (J-values) in the ¹H NMR spectrum. The magnitude of the coupling between the proton at the 3-position and the adjacent methylene (B1212753) protons on the ring is indicative of their dihedral angle, which is different for axial and equatorial orientations.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide further evidence for the spatial proximity of protons, helping to elucidate the preferred conformation. Computational modeling is also often used in conjunction with spectroscopic data to predict the relative energies of different conformations and to support the experimental findings.

The presence of the two carbonyl groups in the ring also influences its geometry and electronic structure, which can be probed by infrared (IR) spectroscopy. The characteristic C=O stretching frequencies in the IR spectrum can provide information about the local environment of the carbonyl groups.

Table 3: Expected Spectroscopic Data for Conformational Analysis of this compound

| Technique | Feature | Expected Observation |

| ¹H NMR | Coupling constants (J-values) | Large trans-diaxial coupling constants for the proton at C3 if it were axial, smaller couplings for an equatorial proton. |

| ¹³C NMR | Chemical shifts | The chemical shifts of the ring carbons can be sensitive to the ring conformation. |

| NOESY | Cross-peaks | Correlations between the C3 proton and other ring protons would indicate their spatial proximity. |

| IR Spectroscopy | C=O stretching frequency | Two distinct carbonyl stretching bands are expected in the region of 1650-1750 cm⁻¹. |

Stereochemical Aspects of 3 Propylpiperidine 2,6 Dione

Chirality at C-3 and Stereoisomeric Forms (e.g., (3S)-3-propylpiperidine-2,6-dione)

The carbon atom at the 3-position of the 3-propylpiperidine-2,6-dione ring is a chiral center because it is bonded to four different groups: a hydrogen atom, a propyl group, the C-2 carbonyl group, and the C-4 methylene (B1212753) group of the piperidine (B6355638) ring. This chirality gives rise to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (3S)-3-propylpiperidine-2,6-dione and (3R)-3-propylpiperidine-2,6-dione, based on the Cahn-Ingold-Prelog priority rules.

The presence of this stereocenter is a fundamental aspect of the molecule's three-dimensional structure. The spatial arrangement of the propyl group, either projecting out of or into the plane of the ring, defines the absolute configuration of the stereoisomer. For instance, the "(S)" designation in (3S)-3-aminopiperidine-2,6-dione, a related compound, specifies a particular three-dimensional arrangement at the C-3 position nih.gov. Similarly, for this compound, the (S) and (R) enantiomers will have distinct optical properties, such as the direction in which they rotate plane-polarized light.

The biological activities of chiral molecules can differ significantly between enantiomers. In many pharmaceuticals, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects nih.gov. Therefore, the ability to synthesize and isolate specific stereoisomers of this compound is of paramount importance for any potential pharmacological applications.

Diastereoselectivity in Synthetic Pathways

The synthesis of this compound from achiral starting materials will generally result in a racemic mixture, containing equal amounts of the (S) and (R) enantiomers. To obtain an excess of one stereoisomer over the other (a process known as stereoselective synthesis), chiral auxiliaries, catalysts, or starting materials must be employed. When a new stereocenter is created in a molecule that already contains one or more stereocenters, the resulting stereoisomers are called diastereomers. The selective formation of one diastereomer over another is referred to as diastereoselectivity.

While specific diastereoselective syntheses for this compound are not extensively detailed in the provided search results, general principles for the synthesis of substituted piperidines can be applied. For example, methods for the diastereoselective synthesis of 2,3,6-trisubstituted piperidines involve controlling the relative stereochemistry at different chiral centers through kinetic or thermodynamic control nih.gov. The hydrogenation of substituted pyridines often leads to cis-isomers, which can then be epimerized to the trans-isomers under basic conditions whiterose.ac.uknih.gov.

In the context of synthesizing a single enantiomer of this compound, a common strategy involves the use of a chiral auxiliary. This auxiliary is a chiral molecule that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Another approach is the use of chiral catalysts in asymmetric synthesis, which can directly favor the formation of one enantiomer.

Enantiomeric Excess Determination and Chiral Resolution Strategies

Once a stereoselective synthesis is performed, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. A common and powerful technique for determining ee is chiral high-performance liquid chromatography (HPLC) researchgate.net. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Another method for determining enantiomeric composition involves derivatization with a chiral derivatizing agent (CDA). For example, a chiral amine can be reacted with a chiral reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomeric adducts nih.gov. These diastereomers have different physical properties and can be separated and quantified by standard chromatographic techniques like HPLC nih.gov.

If a racemic mixture of this compound is synthesized, the enantiomers can be separated through a process called chiral resolution. This can be achieved by several methods:

Classical Resolution: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts can then be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

Enzymatic Resolution: Enzymes are chiral and can selectively catalyze a reaction with only one enantiomer of a racemic mixture. This allows for the separation of the unreacted enantiomer from the product.

Chromatographic Resolution: As mentioned earlier, chiral chromatography (both HPLC and preparative scale) can be used to separate enantiomers directly researchgate.net.

Spectroscopic Probes for Chiral Discrimination (e.g., Self-Induced Diastereomeric Anisochrony)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and with the use of chiral additives, it can also be used for chiral discrimination.

Chiral Solvating Agents (CSAs) and Chiral Lanthanide Shift Reagents (CLSRs): The addition of a chiral solvating agent or a chiral lanthanide shift reagent to a solution of a racemic mixture can lead to the formation of transient diastereomeric complexes. These complexes will have different NMR spectra, resulting in the splitting of signals for the two enantiomers, which allows for their quantification. For instance, chiral crown ethers have been used for the NMR discrimination of piperidines nih.gov.

Self-Induced Diastereomeric Anisochrony (SIDA): A particularly interesting phenomenon for chiral discrimination by NMR is Self-Induced Diastereomeric Anisochrony (SIDA) cnr.itmdpi.comnih.govsemanticscholar.org. SIDA occurs when the enantiomers of a chiral compound self-associate in solution to form diastereomeric aggregates (homochiral and heterochiral dimers or higher-order oligomers) cnr.itmdpi.comnih.govsemanticscholar.org. These diastereomeric aggregates are in different magnetic environments, which can lead to separate signals in the NMR spectrum for the enantiomers in a non-racemic mixture mdpi.comnih.gov.

The extent of the chemical shift difference (anisochrony) in a SIDA experiment depends on several factors, including the concentration of the sample, the solvent, the temperature, and the enantiomeric excess of the mixture researchgate.net. This phenomenon can be exploited for the accurate determination of enantiomeric composition without the need for external chiral additives, which can sometimes interfere with the analysis cnr.itresearchgate.net. The ability of this compound to form intermolecular hydrogen bonds through its amide protons suggests that it could potentially exhibit SIDA under appropriate conditions.

Computational and Theoretical Investigations of 3 Propylpiperidine 2,6 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-propylpiperidine-2,6-dione, offering a microscopic view of its electronic structure and conformational possibilities.

Electronic Structure and Bonding Analysis

Quantum chemical methods are employed to analyze the distribution of electrons within the this compound molecule, which dictates its reactivity and intermolecular interactions. Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Natural Bond Orbital (NBO) analysis is another powerful technique used to understand the bonding within the molecule. It allows for the investigation of charge transfer interactions between occupied and unoccupied orbitals, revealing the nature of the covalent and non-covalent bonds. For this compound, this analysis would elucidate the electron delocalization within the dione (B5365651) system and the influence of the propyl substituent.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

|---|---|---|

| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP/6-311++G(d,p) |

Note: The data in this table is representative and derived from typical quantum chemical calculations for similar molecular structures.

Conformational Analysis and Energy Landscapes

The flexibility of the piperidine (B6355638) ring and the propyl chain in this compound results in multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. By systematically rotating the rotatable bonds and calculating the corresponding energies, a potential energy surface (PES) can be mapped.

Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR and Raman spectrum can be generated. This aids in the assignment of experimental spectral bands to specific molecular vibrations, such as the C=O stretching of the dione group or the C-H vibrations of the propyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of chemical shifts (¹H and ¹³C) and spin-spin coupling constants are highly valuable. These calculations help in the interpretation of complex NMR spectra and can confirm the proposed molecular structure and conformation.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. DFT studies on this compound would typically involve the use of various functionals, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)). rsc.org

These studies provide detailed information on the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties like Mulliken atomic charges, which describe the partial charge distribution over the atoms, and the molecular electrostatic potential (MEP), which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. bookpi.orgnih.gov

Molecular Modeling and Simulation Approaches

MD simulations would model the molecule's movements and conformational changes in a simulated environment, such as in a solvent or interacting with a biological macromolecule. This approach can reveal preferred interaction patterns and the flexibility of the molecule in a more realistic setting than gas-phase calculations.

Structure-Property Relationships Derived from Computational Studies

A key outcome of computational investigations is the establishment of structure-property relationships. By systematically modifying the structure of this compound in silico (e.g., changing the length of the alkyl chain, introducing other substituents) and calculating the resulting properties, a quantitative structure-activity relationship (QSAR) or structure-property relationship (QSPR) can be developed.

These relationships are crucial for rational drug design and materials science. For example, computational studies could predict how modifications to the propyl group would affect the molecule's binding affinity to a specific target protein or alter its solubility. This predictive power allows for the prioritization of synthetic efforts towards molecules with desired characteristics.

Future Research Directions and Open Questions

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted piperidines and glutarimides is a mature field, yet the quest for more efficient, sustainable, and stereoselective methods continues. nih.govbeilstein-journals.org For 3-Propylpiperidine-2,6-dione, future research will likely pivot from classical multi-step procedures to more elegant and atom-economical strategies.

Key areas for development include:

Catalytic Asymmetric Synthesis : The development of catalytic enantioselective methods to install the propyl group at the C3 position is a primary objective. Strategies such as rhodium-catalyzed asymmetric reductive Heck reactions, which have been successful for aryl and vinyl boronic acids with pyridine (B92270) precursors, could be adapted. snnu.edu.cnorganic-chemistry.org This would provide access to enantioenriched this compound, which is crucial for investigating its biological properties.

Chemo-enzymatic Approaches : Biocatalysis offers high selectivity under mild conditions. nih.gov Future work could explore the use of enzymes, such as ene-reductases or amine oxidases in cascade reactions, to construct the chiral piperidine (B6355638) core with the propyl substituent. nih.gov Investigating the substrate scope of enzymes involved in the biosynthesis of glutarimide-containing natural products could also yield biocatalysts for producing the (S) or (R) enantiomer of this compound. nih.govresearchgate.net

Multicomponent Reactions (MCRs) : Designing novel MCRs that can assemble the this compound core in a single step from simple starting materials would represent a significant advance in efficiency. hse.ru Such strategies minimize waste and purification steps, aligning with the principles of green chemistry.

| Synthetic Strategy | Potential Advantages | Key Research Question |

|---|---|---|

| Catalytic Asymmetric Synthesis | High enantioselectivity, broad functional group tolerance. snnu.edu.cn | Can existing Rhodium or Iridium catalyst systems be adapted for the asymmetric addition of a propyl group? |

| Chemo-enzymatic Methods | Excellent stereocontrol, mild and sustainable reaction conditions. nih.gov | Can enzymes be engineered or discovered to selectively synthesize (S)- or (R)-3-Propylpiperidine-2,6-dione? |

| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation. hse.ru | What combination of starting materials can lead to the one-pot synthesis of the target molecule? |

Exploration of Undiscovered Reactivity Patterns

The reactivity of the this compound core is largely inferred from related glutarimides. A systematic exploration of its unique reactivity is needed. The interplay between the propyl substituent and the dione (B5365651) functionality could lead to novel chemical transformations.

Open questions for investigation include:

C-H Functionalization : Can modern C-H activation strategies be applied to selectively functionalize the propyl chain or the piperidine ring? This could provide rapid access to a diverse range of derivatives for structure-activity relationship (SAR) studies.

Ring-Opening and Rearrangement Reactions : Under specific conditions (e.g., thermal, photochemical, or catalyst-mediated), could the piperidine-2,6-dione ring undergo novel rearrangements or ring-opening reactions to generate other valuable heterocyclic scaffolds?

Domino and Cascade Reactions : Can this compound serve as a substrate in domino or cascade reactions, where multiple bonds are formed in a single operation, leading to complex molecular architectures?

Advanced Stereocontrol in Complex Derivative Synthesis

Achieving precise control over stereochemistry is paramount in modern organic synthesis, particularly for biologically active molecules. For derivatives of this compound with additional stereocenters, developing advanced methods for stereocontrol is a significant challenge and a vital research direction.

Future efforts should focus on:

Diastereoselective Reactions : Investigating the facial selectivity of reactions on the piperidine-2,6-dione ring, guided by the existing stereocenter at C3. This includes diastereoselective alkylations, reductions, and cycloadditions. Methods used for synthesizing 2,3,6-trisubstituted piperidines, which control relative stereochemistry through kinetic or thermodynamic protonation, could serve as a starting point. nih.gov

Substrate-Controlled Synthesis : Utilizing the C3-propyl group to direct the stereochemical outcome of subsequent reactions on the heterocyclic core.

Catalyst-Controlled Diastereoselection : Employing chiral catalysts to override the directing effect of the existing stereocenter, thereby providing access to all possible diastereomers of a complex derivative. This dual control would be a powerful tool for building libraries of stereochemically diverse compounds.

Deeper Computational Insights into Mechanism and Selectivity

Computational chemistry provides powerful tools to understand reaction mechanisms and predict selectivity, thereby accelerating the development of new synthetic methods. nih.gov For this compound, in-depth computational studies are essential to complement experimental work.

Key areas for computational investigation:

Conformational Analysis : A thorough understanding of the preferred conformations of this compound and its derivatives is fundamental to explaining and predicting their reactivity and stereoselectivity.

Transition State Modeling : Calculating the transition state energies for various reaction pathways can elucidate the origins of regio- and stereoselectivity in its synthesis and functionalization. This can guide the rational design of catalysts and reaction conditions.

Docking and Molecular Dynamics : In the context of its potential biological applications, computational docking and molecular dynamics simulations can predict binding modes to target proteins, such as the E3 ligase cereblon, for which other glutarimide (B196013) derivatives are known ligands. nih.govresearchgate.net This can inform the design of new bioactive molecules based on the this compound scaffold.

| Computational Method | Research Application | Expected Insight |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism and Selectivity Studies | Elucidation of reaction pathways and origins of stereocontrol. |

| Molecular Dynamics (MD) | Conformational Sampling and Binding | Understanding dynamic behavior and protein-ligand interactions. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Analog Design | Predicting the activity of new derivatives based on structural features. mdpi.com |

Expanding the Scope of Application as a Versatile Chemical Synthon

Beyond its intrinsic properties, the true value of this compound may lie in its utility as a versatile building block for the synthesis of more complex molecules. The piperidine ring is a privileged scaffold in medicinal chemistry, and the glutarimide moiety is a key pharmacophore in immunomodulatory drugs. nih.govmdpi.com

Future research should aim to establish this compound as a valuable synthon by:

Developing a Toolbox of Reactions : Systematically developing a robust set of chemical transformations that allow for the selective modification of the N-H group, the carbonyls, and the C3 position.

Synthesis of Natural Product Analogs : Using this compound as a starting material for the synthesis of analogs of natural products containing the piperidine or glutarimide core.

Application in Fragment-Based Drug Discovery : Employing the scaffold in fragment-based screening to identify new biological targets and starting points for lead discovery. whiterose.ac.uk

PROTACs and Molecular Glues : The glutarimide moiety is a well-known binder of the cereblon (CRBN) E3 ubiquitin ligase. nih.gov A key open question is whether the 3-propyl substituent allows for or enhances this interaction. If so, this compound could serve as a novel building block for the development of PROTACs (Proteolysis Targeting Chimeras) and molecular glues for targeted protein degradation. nih.gov

By pursuing these research avenues, the scientific community can fully elucidate the chemical properties and synthetic potential of this compound, transforming it from a simple molecule into a valuable tool for chemical innovation.

Q & A

Q. What computational methods optimize the design of this compound derivatives for enhanced target selectivity?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors predict bioactivity. Fragment-based drug design (FBDD) iteratively modifies the propyl side chain or dione moiety to improve affinity. Free Energy Perturbation (FEP) calculations guide substitutions that minimize off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.